molecular formula C17H15F4IOS B2538604 3,3-Dimethyl-1-(1,1,2,2-tetrafluoro-2-phenylsulfanyl-ethyl)-1lambda3,2-benziodoxole CAS No. 1836233-11-4

3,3-Dimethyl-1-(1,1,2,2-tetrafluoro-2-phenylsulfanyl-ethyl)-1lambda3,2-benziodoxole

Cat. No.: B2538604
CAS No.: 1836233-11-4
M. Wt: 470.26
InChI Key: FHHPPSKPTUHVQT-UHFFFAOYSA-N
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Description

3,3-Dimethyl-1-(1,1,2,2-tetrafluoro-2-phenylsulfanyl-ethyl)-1lambda3,2-benziodoxole is a useful research compound. Its molecular formula is C17H15F4IOS and its molecular weight is 470.26. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Reactions

  • Preparation and Reactions with Alkynyltrimethylsilanes : A study by Zhdankin et al. (1996) detailed the preparation of organosulfonyloxy derivatives of 1,2-benziodoxol-3(1H)-one and their reactions with alkynyltrimethylsilanes, yielding alkynyliodonium triflates or (E)-beta-(trifluoromethanesulfonyloxy)alkenyliodonium triflates. The use of pyridine in these reactions selectively produced 1-alkynylbenziodoxoles (Zhdankin, Kuehl, Krasutsky, Bolz, & Simonsen, 1996).

Chemical Biology and Synthetic Applications

  • Functionalized Perfluoroethyl Group for Chemical Biology : Matoušek et al. (2016) demonstrated the creation of hypervalent iodine reagents with a functionalized tetrafluoroethyl group based on 1,3-dihydro-3,3-dimethyl-1,2-benziodoxole scaffolds. These reagents were used in electrophilic fluoroalkylation reactions with various nucleophiles. A related λ(3) -iodane reagent showed potential for thiol bioconjugation in chemical biology (Matoušek, Václavík, Hajek, Charpentier, Blastik, Pietrasiak, Budinská, Togni, & Beier, 2016).

Radical Intermediates and Decomposition Studies

  • Divalent Iodine Radical Intermediates : Dolenc and Plesničar (1997) explored 1-(tert-Butylperoxy)-3,3-dimethyl-1H-1,2-benziodoxoles and their decomposition, indicating the formation of iodanyl and tert-butylperoxyl radicals as primary decomposition steps. This provided insights into the radical intermediates involved in the thermolysis of these compounds (Dolenc & Plesničar, 1997).

Electrophilic Trifluoromethylation

  • Trifluoromethylation in Peptides : Capone et al. (2008) utilized electrophilic trifluoromethylating benziodoxole reagents to selectively attach CF3 groups to cysteine side chains in peptides. This process, which did not affect other functional groups in the substrates, highlights the specificity and potential applications in medicinal chemistry (Capone, Kieltsch, Flögel, Lelais, Togni, & Seebach, 2008).

Photocuring and Photoinitiating Systems

  • Photocured Samples and Photoinitiating Systems : Yang, Shi, and Nie (2015) studied the benzophenone/1,3-benzodioxole photoinitiating system, focusing on the reasons behind the yellowness in photocured samples. Their findings, based on various spectroscopic analyses, provided insights into the photoreaction products and the contributing factors to the yellowness of the cured samples, impacting the application in photocuring fields (Yang, Shi, & Nie, 2015).

Properties

IUPAC Name

3,3-dimethyl-1-(1,1,2,2-tetrafluoro-2-phenylsulfanylethyl)-1λ3,2-benziodoxole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15F4IOS/c1-15(2)13-10-6-7-11-14(13)22(23-15)16(18,19)17(20,21)24-12-8-4-3-5-9-12/h3-11H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FHHPPSKPTUHVQT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C2=CC=CC=C2I(O1)C(C(F)(F)SC3=CC=CC=C3)(F)F)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15F4IOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

470.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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